molecular formula C10H9N7O2 B11471655 2-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-

2-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-

Cat. No.: B11471655
M. Wt: 259.22 g/mol
InChI Key: FEZSNYZORAGCRJ-UHFFFAOYSA-N
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Description

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine is a heterocyclic compound that features both oxadiazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine typically involves the reaction of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole with 2-pyridylmethylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like sulfuric acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of an amino group.

    N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide: Contains an acetamide group instead of the pyridylmethylamine moiety.

Uniqueness

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine is unique due to its combination of oxadiazole and pyridine rings, which confer specific electronic and steric properties that can be exploited in various applications. Its amino group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H9N7O2

Molecular Weight

259.22 g/mol

IUPAC Name

4-[5-(pyridin-2-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H9N7O2/c11-8-7(15-19-16-8)9-14-10(18-17-9)13-5-6-3-1-2-4-12-6/h1-4H,5H2,(H2,11,16)(H,13,14,17)

InChI Key

FEZSNYZORAGCRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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